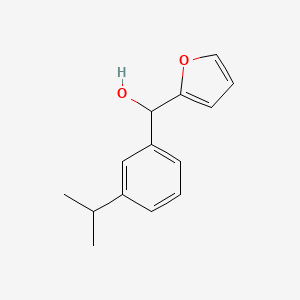

Furan-2-yl(3-isopropylphenyl)methanol

Description

Furan-2-yl(3-isopropylphenyl)methanol (C₁₄H₁₆O₂, molecular weight: 216.27 g/mol) is a secondary alcohol featuring a furan-2-yl moiety linked to a 3-isopropylphenyl group. The compound’s structure combines aromatic heterocyclic (furan) and substituted benzene rings, with the isopropyl group contributing to steric bulk and lipophilicity.

Properties

IUPAC Name |

furan-2-yl-(3-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-10(2)11-5-3-6-12(9-11)14(15)13-7-4-8-16-13/h3-10,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFADWZVYYVJPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize Furan-2-yl(3-isopropylphenyl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-isopropylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with furan-2-carbaldehyde to yield the desired product.

Reduction of Ketones: Another method involves the reduction of furan-2-yl(3-isopropylphenyl)ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Furan-2-yl(3-isopropylphenyl)methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

Oxidation: Formation of furan-2-yl(3-isopropylphenyl)ketone or carboxylic acids.

Reduction: Formation of furan-2-yl(3-isopropylphenyl)methane or corresponding alcohols.

Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Furan-2-yl(3-isopropylphenyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Biological Studies: It can be used in studies to understand the interactions between organic molecules and biological systems.

Industry:

Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-isopropylphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- In contrast, [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol features a strongly electron-withdrawing CF₃ group, which stabilizes the furan ring and may increase acidity of the hydroxyl group.

- Fluorine in (3-Fluorophenyl)-(furan-2-yl)methanol introduces electronegativity, improving resistance to oxidative degradation compared to alkyl substituents.

Heterocycle Variations

- Replacing the benzene ring with pyridine in (5-(Furan-2-yl)pyridin-3-yl)methanol introduces a basic nitrogen atom, which could facilitate coordination with metal catalysts or alter solubility in polar solvents.

Alcohol Functionality

- Primary alcohols (e.g., ) are generally more reactive in oxidation or esterification reactions than secondary alcohols (target compound, ). However, secondary alcohols may exhibit greater stability in acidic conditions.

Biological Activity

Furan-2-yl(3-isopropylphenyl)methanol is a compound of interest in medicinal chemistry due to its unique structural characteristics, which suggest potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structural Characteristics

This compound consists of a furan ring attached to a methanol group and a substituted aromatic phenyl group. Its molecular formula is C15H18O2, indicating the presence of 15 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms. The furan ring is known for its reactivity and ability to participate in various biological interactions, making this compound a candidate for therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group in the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- π-π Interactions : The furan ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways.

- Antioxidant Properties : Compounds containing furan rings have been reported to exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress in cells.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties. For instance, furan derivatives have been tested against various bacterial strains and fungi, demonstrating inhibitory effects.

- Anti-inflammatory Effects : Some furan-containing compounds have been reported to reduce inflammation in cellular models, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that furan derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, related compounds were evaluated against different cancer cell lines and showed promising results.

Case Studies

Several studies highlight the biological activity of furan derivatives:

- Study on Anticancer Activity : A study evaluated the anticancer effects of novel furan-based chalcones against human cancer cell lines. The results indicated that these compounds induced cell death and inhibited proliferation in a dose-dependent manner .

- Antimicrobial Assays : Another investigation assessed the antimicrobial activity of various furan derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited strong inhibitory effects, supporting their potential as antimicrobial agents .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Furan-2-yl(4-isopropylphenyl)methanol | Similar furan and phenolic structure | Different substitution pattern affects activity |

| Furan-3-yl(2-isopropylphenyl)methanol | Contains a different position for the furan | Variations in reactivity and biological effects |

| 5-(Hydroxymethyl)furan | Simpler structure without aromatic substitution | Lacks complex interactions found in substituted phenols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.